Technical Guide: Synthesis of Cyclohexyl 4-amino-3-hydroxybenzoate
Technical Guide: Synthesis of Cyclohexyl 4-amino-3-hydroxybenzoate
Executive Summary
Target Molecule: Cyclohexyl 4-amino-3-hydroxybenzoate CAS Registry Number: 137066-30-9 Molecular Formula: C₁₃H₁₇NO₃ Molecular Weight: 235.28 g/mol Core Scaffold: 4-Amino-3-hydroxybenzoic acid (3-Hydroxy-PABA derivative)
This technical guide details the synthesis of Cyclohexyl 4-amino-3-hydroxybenzoate, a critical intermediate often utilized in the development of bromodomain (BET) inhibitors and specific kinase inhibitors. The presence of the ortho-aminophenol moiety makes this compound valuable for constructing benzoxazole scaffolds, yet it also introduces susceptibility to oxidation.
The guide prioritizes a Nitro-Reduction Route , widely regarded as the most robust pathway for scale-up. This approach mitigates the risk of amino-group oxidation during esterification by keeping the nitrogen in its oxidized (nitro) state until the final step. A secondary Direct Esterification route is provided for small-scale medicinal chemistry applications.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary precursors: the cyclohexyl moiety and the benzoic acid core. The critical decision point lies in the timing of the nitro reduction.
-
Disconnection A (Ester Bond): Cleavage of the ester yields Cyclohexanol and 4-amino-3-hydroxybenzoic acid.
-
Disconnection B (Functional Group Interconversion): The amino group is traced back to a nitro group. This is the preferred disconnection, as 3-hydroxy-4-nitrobenzoic acid is a stable, crystalline precursor that tolerates acidic esterification conditions better than its amino counterpart.
Primary Pathway: The Nitro-Reduction Route
Best for: Gram-to-Kilogram scale, Process Chemistry, High Purity requirements.
Phase 1: Esterification
The first step involves the esterification of 3-hydroxy-4-nitrobenzoic acid with cyclohexanol. Direct Fischer esterification is possible, but using Thionyl Chloride (
Reagents:
-
3-Hydroxy-4-nitrobenzoic acid (1.0 equiv)
-
Cyclohexanol (1.2 - 1.5 equiv)
-
Thionyl Chloride (
) (1.5 equiv) -
Solvent: Toluene or Dichloromethane (DCM)
-
Catalyst: DMF (catalytic amount)
Protocol:
-
Activation: In a dried reactor under
, suspend 3-hydroxy-4-nitrobenzoic acid in Toluene. -
Add catalytic DMF (0.1 mol%).
-
Add
dropwise at room temperature. Heat to 60°C for 2 hours until gas evolution ( , ) ceases and the solution becomes clear (formation of acid chloride/activated species). Note: The phenolic -OH may also react but is reversible or less reactive than the carboxyl under specific conditions; however, standard acid-catalyzed Fischer esterification (PTSA, Toluene, Reflux with Dean-Stark) is an alternative if -OH protection is a concern. -
Coupling: Cool the mixture to 0°C. Add Cyclohexanol dropwise (optionally with a base like Pyridine if using the acid chloride route, or simply reflux if using PTSA/Dean-Stark).
-
Workup: Quench with saturated
. Extract with Ethyl Acetate.[1][2][3] Wash organic layer with brine, dry over , and concentrate.[3] -
Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (Hexane/EtOAc).
Phase 2: Catalytic Hydrogenation
The nitro group is reduced to the amine. This step must be controlled to prevent hydrogenolysis of the ester bond or reduction of the aromatic ring (though rare under mild conditions).
Reagents:
-
Cyclohexyl 3-hydroxy-4-nitrobenzoate (from Phase 1)
-
Hydrogen (
) gas (Balloon or 1-3 bar) -
Catalyst: 10% Pd/C (5-10 wt% loading)
-
Solvent: Methanol or Ethanol
Protocol:
-
Dissolve the nitro-ester in Methanol.[4]
-
Add 10% Pd/C carefully under inert atmosphere (
). Safety: Pyrophoric catalyst. -
Purge system with
three times. -
Stir vigorously at Room Temperature (20-25°C) under
atmosphere. Monitor via TLC or HPLC (disappearance of nitro compound). -
Filtration: Filter reaction mixture through a Celite pad to remove Pd/C. Rinse with Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Product: Cyclohexyl 4-amino-3-hydroxybenzoate is obtained as a solid. It may be recrystallized from Isopropanol if necessary.
Secondary Pathway: Direct Coupling (Steglich)
Best for: Small scale (<1g), Medicinal Chemistry, Rapid analog generation.
This route uses the commercially available 4-amino-3-hydroxybenzoic acid directly. It avoids the nitro-step but requires handling the oxidation-sensitive aminophenol.
Reagents:
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Solvent: DMF or DCM
Protocol:
-
Dissolve 4-amino-3-hydroxybenzoic acid (1.0 equiv) and Cyclohexanol (1.1 equiv) in dry DMF.
-
Add DMAP (0.1 equiv) and cool to 0°C.
-
Add EDC·HCl (1.2 equiv) portion-wise.
-
Allow to warm to RT and stir for 12-16 hours.
-
Workup: Dilute with water (precipitate may form). Extract with EtOAc.[1][2][3] Wash extensively with water (to remove DMF) and mild acid (to remove DMAP/EDC byproducts).
-
Risk: The phenolic hydroxyl can compete for the esterification, potentially leading to polymerization or side esters. Stoichiometry control is vital.
Critical Process Parameters & Data
| Parameter | Nitro-Reduction Route (Rec.) | Direct Coupling Route |
| Overall Yield | 75 - 85% | 50 - 65% |
| Purity Profile | High (>98%) | Moderate (Requires Column) |
| Key Impurity | Unreduced Nitro / Azo-dimers | Self-esterification products |
| Cost Efficiency | High (Cheap reagents) | Low (Expensive coupling agents) |
| Scalability | Excellent (Kg scale) | Poor (Exothermic coupling) |
Experimental Workflow Diagram
Quality Control & Analysis
To validate the synthesis, the following analytical signatures should be confirmed:
-
1H NMR (DMSO-d6, 400 MHz):
- 7.2-7.4 (m, 2H, Ar-H ortho to ester/OH)
- 6.6 (d, 1H, Ar-H ortho to amine)
-
5.0-5.5 (br s, 2H,
) - 4.8 (m, 1H, Cyclohexyl CH-O)
-
1.2-1.9 (m, 10H, Cyclohexyl
)
-
Mass Spectrometry (ESI+):
- calc: 236.13, found: 236.1.
-
Appearance:
-
Off-white to pale beige powder. (Darkening indicates oxidation of the aminophenol moiety).
-
Safety & Handling
-
Nitro Compounds: 3-Hydroxy-4-nitrobenzoic acid and its esters are potential energetic materials. Avoid excessive heat during drying.
-
Hydrogenation: The use of Pd/C with Hydrogen gas presents a fire/explosion hazard. Ensure proper grounding and inert gas purging.
-
Aminophenols: The product is sensitive to air and light. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.
References
-
Bamborough, P., et al. (2021).[2] "Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins." Journal of Medicinal Chemistry, 64(6), 3035–3063. (Describes the use of 4-amino-3-hydroxybenzoic acid scaffold in BET inhibitors). [Link]
-
PrepChem. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (2013). WO2013068552A1 - New Cyclohexylamine Derivatives.
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